![molecular formula C24H27N3O4S2 B2531579 (Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-43-2](/img/structure/B2531579.png)

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

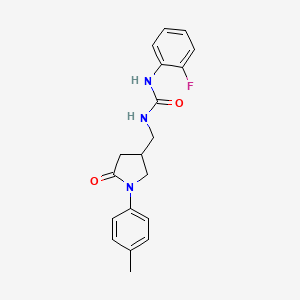

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

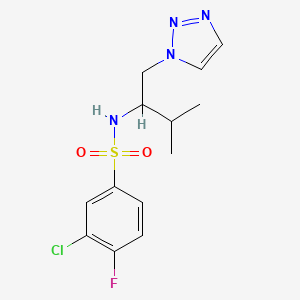

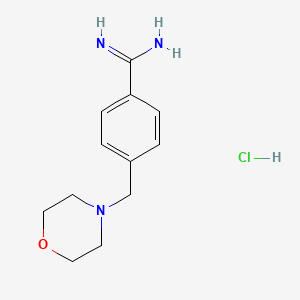

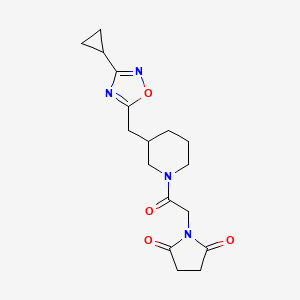

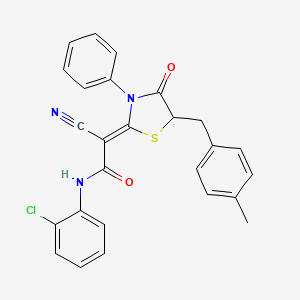

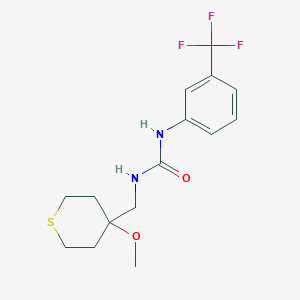

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

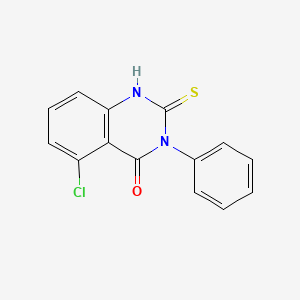

Pharmacological Activities of Benzothiazole

Benzothiazoles have been identified as versatile scaffolds in medicinal chemistry, displaying a wide array of pharmacological activities. This heterocyclic aromatic compound, consisting of a benzene ring fused to a thiazole ring, plays a crucial role in the development of bioactive heterocycles and natural products. The benzothiazole nucleus is considered a key moiety in many biologically active compounds, leading to significant research attention towards exploring its therapeutic potentials, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant activities. Moreover, molecular structures of several potent drugs, such as Frentizole, Pramipexole, Thioflavin T, and Riluzole, are based on the benzothiazole skeleton, highlighting its importance in future research endeavors for identifying novel therapeutic agents (Sumit, Arvind Kumar, & A. Mishra, 2020).

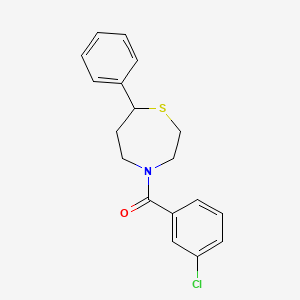

Benzothiazole in Optoelectronic Materials

Beyond pharmacological applications, benzothiazole derivatives have also been investigated for their potential in optoelectronic materials. The incorporation of benzothiazole and pyrimidine fragments into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. Research has shown that polyhalogen derivatives serve as major starting materials for polysubstituted fluorescent quinazolines, which are crucial for the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This demonstrates the versatility of benzothiazole derivatives not only in medicinal chemistry but also in the field of materials science, offering promising avenues for the development of advanced optoelectronic devices (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).

Antitumor Activity and Drug Discovery

Significant research has focused on the antitumor activity of benzothiazole derivatives. These compounds, particularly 2-arylbenzothiazoles, have been recognized for their potential as antitumor agents. The structural simplicity and ease of synthesis of benzothiazoles provide opportunities for developing chemical libraries that could facilitate the discovery of new chemical entities with potential therapeutic applications. The ongoing interest in benzothiazoles in drug discovery and their widespread use in developing novel drug candidates for a variety of therapeutic areas underscore their importance in future pharmaceutical research and development (A. Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Properties

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S2/c1-4-15-26(16-5-2)33(29,30)20-13-11-19(12-14-20)23(28)25-24-27(17-18-31-6-3)21-9-7-8-10-22(21)32-24/h4-5,7-14H,1-2,6,15-18H2,3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STARUIMLSLQDLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B2531496.png)

![2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide](/img/structure/B2531503.png)

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2531505.png)

![3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2531510.png)

![(2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2531511.png)